2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione
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Overview
Description
Compound 2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[133105,1808,17Resistomycin , is a naturally occurring antibiotic with a molecular formula of C22H16O6 . It is known for its potent antibacterial properties and has been extensively studied for its ability to inhibit RNA polymerase and induce apoptosis in certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resistomycin can be synthesized through various methods, including the fermentation of specific bacterial strains. The synthetic route typically involves the cultivation of the producing microorganism under controlled conditions, followed by extraction and purification of the compound.
Industrial Production Methods: Industrial production of Resistomycin involves large-scale fermentation processes. The producing bacteria are grown in bioreactors with optimized nutrient media to maximize yield. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Resistomycin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Resistomycin can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Resistomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antibiotic synthesis and modification.
Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in microbiology research.
Medicine: Explored for its potential therapeutic applications, particularly in treating bacterial infections and certain cancers.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
Resistomycin exerts its effects primarily by inhibiting RNA polymerase, an enzyme crucial for bacterial RNA synthesis. This inhibition leads to the disruption of bacterial protein synthesis, ultimately causing cell death. Additionally, Resistomycin induces apoptosis in certain cells by generating oxidative stress and activating cellular defense mechanisms .
Comparison with Similar Compounds
Actinomycin D: Another antibiotic that inhibits RNA synthesis but has a different molecular structure.
Rifampicin: A well-known antibiotic that also targets RNA polymerase but is structurally distinct from Resistomycin.
Uniqueness: Resistomycin is unique due to its specific molecular structure and its dual action of inhibiting RNA polymerase and inducing apoptosis. This makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,23-26H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLACSIRCKEUOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C4C(=CC(=C13)O)C(C(=O)C5=C(C=C(C(=C45)C2=O)O)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=C4C(=CC(=C13)O)C(C(=O)C5=C(C=C(C(=C45)C2=O)O)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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